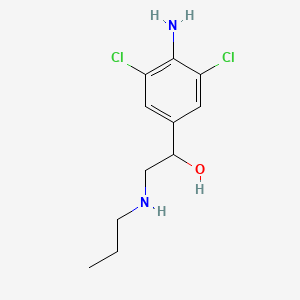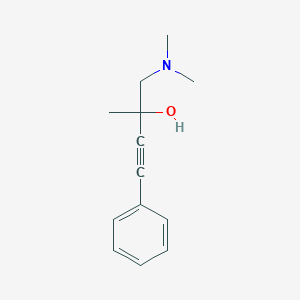
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a butynol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 2-methyl-3-butyn-2-ol in the presence of dimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(Dimethylamino)-2-propyne: Shares the dimethylamino and alkyne functional groups but lacks the phenyl group.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring, differing in the aromatic system.
N,N-Dimethylglycine: A simpler structure with a dimethylamino group attached to a glycine backbone.
Uniqueness: 1-(Dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol is unique due to its combination of a dimethylamino group, a phenyl group, and a butynol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
51525-28-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
1-(dimethylamino)-2-methyl-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H17NO/c1-13(15,11-14(2)3)10-9-12-7-5-4-6-8-12/h4-8,15H,11H2,1-3H3 |
InChIキー |
KYGIWKHUONTACR-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)(C#CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




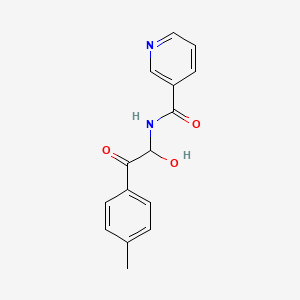

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
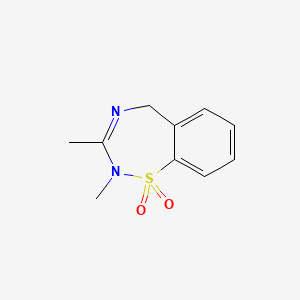
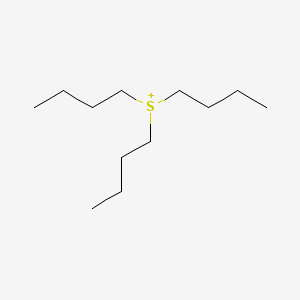
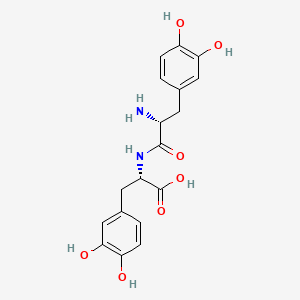
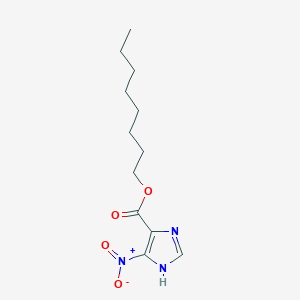

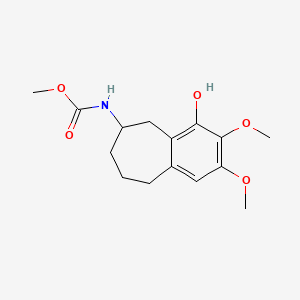
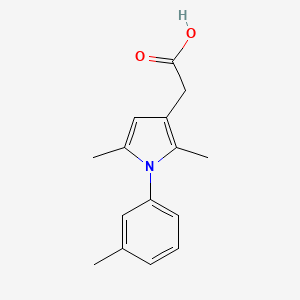
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
